molecular formula C9H12O2 B108995 4-Isopropylresorcinol CAS No. 23504-03-2

4-Isopropylresorcinol

Cat. No. B108995
CAS RN: 23504-03-2
M. Wt: 152.19 g/mol
InChI Key: LNFVQIGQENWZQN-UHFFFAOYSA-N
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Description

4-Isopropylresorcinol, also known as 4-isopropylbenzene-1,3-diol, is a chemical compound with the molecular formula C9H12O2 . It has a molecular weight of 152.19 g/mol . It is used as a reagent in the synthesis of 3,5-disubstituted-4-alkynylisoxozales as HSP90 inhibitors against various human cancer cell lines .


Synthesis Analysis

The synthesis of 4-Isopropylresorcinol is a complex process. One existing method can produce byproducts having multiple substituent positions . More detailed information about the synthesis process can be found in the referenced patent .


Molecular Structure Analysis

The molecular structure of 4-Isopropylresorcinol consists of a benzene ring with two hydroxyl groups and one isopropyl group attached . The IUPAC name for this compound is 4-propan-2-ylbenzene-1,3-diol .


Physical And Chemical Properties Analysis

4-Isopropylresorcinol has a density of 1.1±0.1 g/cm3 . It has a boiling point of 278.1±10.0 °C at 760 mmHg . The compound has two hydrogen bond donors and two hydrogen bond acceptors . It has a topological polar surface area of 40.5 Ų .

Scientific Research Applications

Antioxidant and Antiseptic Properties

4-Isopropylresorcinol derivatives, like 4-Hexylresorcinol (4HR), are recognized for their roles as antioxidants and antiseptics. A study by Kim et al. (2019) revealed that 4HR influences protein expressions in cells, affecting proliferation, apoptosis, and oncogenic signaling. This indicates its potential in cancer research and treatment.

Tissue Engineering Applications

In the field of tissue engineering, 4HR demonstrates significant potential. It has antimicrobial activity, useful in preventing biomaterial contamination and infection. Its ability to suppress NF-κB signaling pathway, which is related to osteoclast differentiation, plays a role in bone formation and wound healing, as noted by Kim & Seok (2020).

Anti-Cancer Properties

Derivatives of 4-Isopropylresorcinol exhibit anticancer activities. Mastelić et al. (2008) synthesized derivatives showing reduced cytotoxic effects and potential for experimental cancer treatments.

Cosmetic Industry Applications

In the cosmetic industry, 4HR is utilized for its anti-browning and depigmenting properties, primarily due to its inhibitory effect on tyrosinase, an enzyme responsible for melanin production. The study by Ortiz-Ruiz et al. (2015) sheds light on this aspect, making it a valuable compound in skincare products.

Protein Expression and Wound Healing

4HR also plays a role in modifying protein expression in cells, as shown in studies involving human umbilical cord vein endothelial cells (HUVECs) and RAW 264.7 cells. This was detailed in research by Kim et al. (2020), indicating potential for anticancer and wound healing effects.

Inhibition of Tyrosinase Activity

The inhibition of tyrosinase activity by substituted resorcinol, like 4-Isopropylresorcinol, is significant in melanoma treatments. Lee et al. (2017) highlighted its role as a competitive inhibitor of tyrosinase in melanoma cells.

Heat Shock Protein 90 Inhibition

4-Isopropylresorcinol derivatives have been found to inhibit Heat Shock Protein 90, a crucial protein in cancer cell survival and growth. Vesci et al. (2014) discussed a derivative showing promise in leukemia and carcinoma treatments.

Safety and Hazards

4-Isopropylresorcinol is classified as having acute toxicity, both oral and dermal, and can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

4-Isopropylbenzene-1,3-diol, also known as 4-propan-2-ylbenzene-1,3-diol or 4-Isopropylresorcinol, is a chemical compound with the molecular formula C₉H₁₂O₂ . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It is known that this compound is a derivative of phenol, which has the ability to neutralize acids and form salts with bases . This suggests that 4-Isopropylbenzene-1,3-diol may interact with its targets through acid-base reactions.

Biochemical Pathways

Given its phenolic nature, it may be involved in oxidative processes and could potentially act as an additive for phenolic antioxidants .

Pharmacokinetics

The compound has a log P value of 1.67, indicating its lipophilicity . .

Result of Action

Given its potential antioxidant properties, it may help protect cells from oxidative damage .

properties

IUPAC Name

4-propan-2-ylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFVQIGQENWZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178070
Record name 4-Isopropylresorcinol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylresorcinol

CAS RN

23504-03-2
Record name 4-Isopropylresorcinol
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Record name 4-Isopropylresorcinol
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Record name 4-Isopropylresorcinol
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Record name 4-isopropylresorcinol
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Synthesis routes and methods

Procedure details

2,4-Bis-benzyloxy-1-isopropenyl-benzene was taken up in solution in ethanol and added to 10% palladium on carbon, which had been pre-wetted with water. Hydrogen was introduced to the flask and the mixture was allowed to shake for 16 hours. The catalyst was filtered from the reaction mixture, by a suitable method, and the liquor was concentrated in vacuo, to give 4-isopropyl-benzene-1,3-diol as a white crystalline solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-Isopropylresorcinol a promising scaffold for developing new glioblastoma treatments?

A1: 4-Isopropylresorcinol demonstrates potential as a scaffold for novel glioblastoma treatments due to its ability to be incorporated into molecules that target multiple pathways crucial for tumor survival. For example, research highlights its use in developing dual-acting molecules that inhibit both monoamine oxidase A (MAO-A) and heat shock protein 90 (HSP90) []. This dual inhibition strategy is particularly relevant to glioblastoma, a highly aggressive brain cancer, as it simultaneously disrupts tumor cell growth and survival mechanisms.

Q2: How do structural modifications to 4-Isopropylresorcinol impact its activity against HSP90?

A2: Studies exploring structure-activity relationships (SAR) have shown that modifications to the 4-Isopropylresorcinol scaffold significantly influence its inhibitory activity against HSP90 []. For instance, incorporating a benzamide group via ring-opening of five-membered heterocycles conjugated to the 4-Isopropylresorcinol core led to compounds with potent HSP90 inhibitory activity and promising in vitro and in vivo anti-tumor effects. These findings suggest that specific structural modifications can enhance the binding affinity and efficacy of 4-Isopropylresorcinol derivatives, paving the way for developing more potent and selective HSP90 inhibitors for glioblastoma treatment.

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